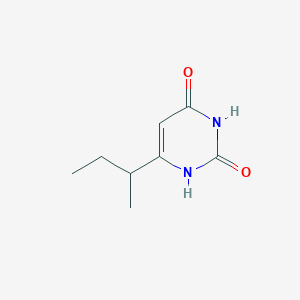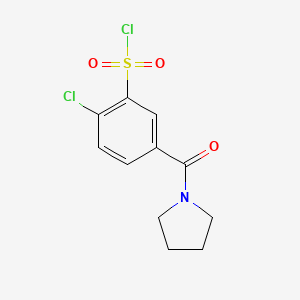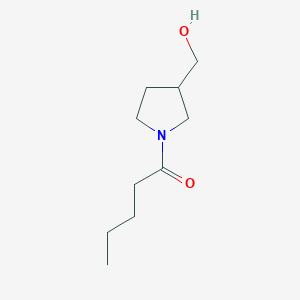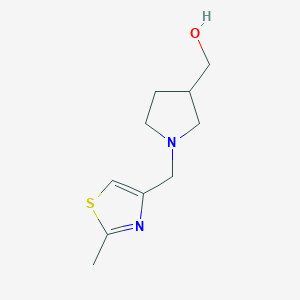![molecular formula C11H19N3S B1467126 1-[(2,4-Dimetil-1,3-tiazol-5-il)metil]piperidin-4-amina CAS No. 1480701-54-9](/img/structure/B1467126.png)
1-[(2,4-Dimetil-1,3-tiazol-5-il)metil]piperidin-4-amina
Descripción general
Descripción
The compound “1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine” contains a thiazole ring and a piperidine ring. Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Piperidine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceuticals and natural products.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the attachment of the piperidine ring. Thiazoles can be synthesized through the reaction of α-haloketones and thioamides . Piperidines can be synthesized through several methods, including the reduction of pyridines .Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . Piperidines, on the other hand, are saturated and do not have the same level of electron delocalization.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole and piperidine rings. Thiazoles are known to undergo electrophilic substitution at the C-5 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiazole and piperidine rings. Thiazole itself is a pale yellow liquid with a pyridine-like odor .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de tiazol son conocidos por sus propiedades antimicrobianas. Pueden sintetizarse y modificarse para producir moléculas con potentes actividades antimicrobianas. Este compuesto en particular podría explorarse por su eficacia contra una gama de patógenos microbianos, lo que podría conducir al desarrollo de nuevos agentes antimicrobianos .
Propiedades Anticancerígenas
El motivo estructural de los tiazoles está presente en varios agentes anticancerígenos. Al estudiar las interacciones de "1-[(2,4-Dimetil-1,3-tiazol-5-il)metil]piperidin-4-amina" con varias líneas celulares cancerosas, los investigadores pueden identificar su potencial como agente terapéutico para el tratamiento del cáncer .
Efectos Antidiabéticos
Los compuestos de tiazol se han asociado con efectos antidiabéticos. Este compuesto podría formar parte de la investigación dirigida a descubrir nuevos medicamentos antidiabéticos, especialmente considerando la creciente prevalencia de la diabetes a nivel mundial .
Aplicaciones Antiinflamatorias y Analgésicas
Debido a sus propiedades antiinflamatorias, los tiazoles se utilizan en el desarrollo de fármacos antiinflamatorios. El compuesto en cuestión puede investigarse por su capacidad para reducir la inflamación y servir como analgésico .
Efectos Neuroprotectores
Algunos derivados de tiazol exhiben efectos neuroprotectores y son candidatos potenciales para el tratamiento de enfermedades neurodegenerativas. La investigación sobre las aplicaciones neuroprotectoras de este compuesto podría contribuir a encontrar tratamientos para enfermedades como la enfermedad de Alzheimer .
Potencial Antioxidante
Los tiazoles también muestran propiedades antioxidantes. Este compuesto podría estudiarse por su capacidad para eliminar radicales libres, lo cual es crucial para prevenir enfermedades relacionadas con el estrés oxidativo .
Productos Químicos Agrícolas
Los derivados de tiazol se utilizan en la síntesis de productos químicos agrícolas. El compuesto en cuestión podría investigarse para su uso en el desarrollo de nuevos pesticidas o herbicidas, mejorando las estrategias de protección de los cultivos .
Sensibilizadores Fotográficos
Los tiazoles encuentran aplicaciones como sensibilizadores fotográficos debido a sus propiedades únicas de absorción de luz. Este compuesto podría formar parte de estudios destinados a mejorar la eficiencia de los materiales fotográficos .
Mecanismo De Acción
Target of Action
Thiazoles, which are an important class of five-membered heterocyclic compounds, have been reported to exhibit a wide range of biological activities . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antidiabetic, and antioxidant activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported with a variety of biological activities .
Action Environment
It is known that the physico-chemical properties of thiazoles resemble those of pyridine and pyrimidine, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Análisis Bioquímico
Biochemical Properties
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine plays a significant role in various biochemical reactions. The thiazole ring in its structure is known to interact with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit enzymes like topoisomerase II, which is crucial for DNA replication and repair . Additionally, the compound may interact with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine on various cell types and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, the compound may affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation. For instance, the thiazole ring can intercalate into DNA, disrupting its structure and function . Additionally, the compound may inhibit enzymes like topoisomerase II, preventing DNA replication and transcription . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects, such as sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antitumor activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites may retain biological activity or be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Binding proteins may facilitate the compound’s localization and accumulation in specific tissues, enhancing its biological effects .
Subcellular Localization
The subcellular localization of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the thiazole ring may facilitate the compound’s localization to the nucleus, where it can interact with DNA and nuclear proteins . This subcellular targeting is essential for the compound’s ability to modulate gene expression and cellular function.
Propiedades
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-8-11(15-9(2)13-8)7-14-5-3-10(12)4-6-14/h10H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEBJBJQSXPFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1467064.png)
